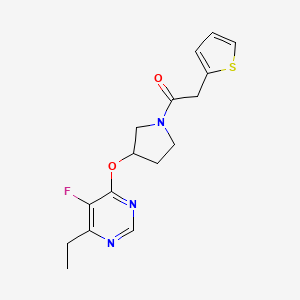

1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

Description

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone features a pyrimidine core substituted with an ethyl group at position 6 and fluorine at position 3. A pyrrolidinyloxy linker at position 4 connects to a thiophen-2-yl ethanone moiety. The thiophene and fluoropyrimidine groups enhance lipophilicity and metabolic stability, respectively, which are critical for drug-like properties .

Properties

IUPAC Name |

1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c1-2-13-15(17)16(19-10-18-13)22-11-5-6-20(9-11)14(21)8-12-4-3-7-23-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBVVHRIZOZEGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. The starting materials usually include 6-Ethyl-5-fluoropyrimidin-4-ol, pyrrolidine, and 2-thiopheneethylamine. The reaction conditions may require catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Temperature control and inert atmosphere (nitrogen or argon) are often necessary to ensure the desired product yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound might be proprietary, they generally follow the principles of green chemistry to minimize waste and energy consumption. Scaling up the synthesis would involve optimizing reaction conditions, employing efficient purification techniques such as recrystallization or chromatography, and ensuring the safety and environmental regulations are met.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound may undergo oxidative reactions, especially in the presence of strong oxidizing agents.

Reduction: : It can also be reduced under specific conditions, typically using reducing agents like lithium aluminum hydride (LAH).

Substitution: : Various substitution reactions can occur, especially on the pyrimidine and thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LAH).

Substitution Reactions: : Nucleophiles like amines or thiols, often in the presence of base catalysts.

Major Products Formed

The reactions will primarily lead to the formation of derivatives of the original compound, with modifications on the pyrimidine or thiophene rings, potentially altering its physical and chemical properties.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that compounds similar to 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exhibit significant antitumor properties. For instance, the synthesis of pyrimidine derivatives has been linked to the inhibition of oncogenes involved in tumor progression and metastasis. The biological evaluation of these compounds revealed promising antitumor activity, with modifications at specific positions on the pyrimidine ring enhancing efficacy against various cancer cell lines .

Inhibition of Enzymatic Activity

The compound's structure suggests potential as an inhibitor for certain enzymes implicated in cancer metabolism. Research has shown that pyrimidine derivatives can act as inhibitors of thymidine kinase 1 (TK1), an enzyme crucial for DNA synthesis in rapidly dividing cells. This inhibition could be leveraged for therapeutic interventions in cancers where TK1 is overexpressed .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of pyrimidine-containing compounds, including those related to this compound. The lead compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, indicating significant antitumor activity .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition properties of pyrimidine derivatives, revealing that modifications at the thiophene position improved binding affinity to TK1. The results showed that specific substitutions could enhance inhibitory potency, making these compounds candidates for further development in cancer therapy .

Mechanism of Action

The mechanism by which 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone exerts its effects is closely related to its ability to interact with molecular targets within cells. These targets may include enzymes, receptors, or DNA. The compound's structure enables it to form non-covalent bonds with these targets, thereby modulating their activity. Pathways involved could range from signal transduction to gene expression regulation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrimidine-Based Derivatives

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS: 2034574-27-9) Key Differences: Thiophen-3-yl vs. thiophen-2-yl substitution. Implications: The position of the thiophene substituent alters steric and electronic interactions. Thiophen-2-yl may favor planar binding to aromatic enzyme pockets, while the 3-yl isomer could disrupt such interactions . Safety Data: Requires precautions against heat and ignition sources (P210) .

Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM 282) Key Differences: Incorporates a 2-thioxo group and tetrahydropyrimidine ring.

1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone Key Differences: Sulfanylidene (C=S) replaces the pyrrolidinyloxy linker. Implications: The C=S group increases electrophilicity, which may elevate reactivity but reduce metabolic stability compared to the target compound’s ether linkage .

Thiophene-Containing Derivatives

6-(2-Fluorophenyl)-3,4-dihydro-1-(tetrahydrofuran-2-yl)-4-phenylpyrimidin-2(1H)-one Key Differences: Furanose-derived substituent instead of pyrrolidinyloxy. Implications: The furanose group introduces stereochemical complexity and hydrophilic character, which may reduce cell permeability compared to the target compound’s pyrrolidine linker .

Biological Activity

The compound 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a pyrrolidine derivative that has been studied for its potential biological activities, particularly in the context of antibacterial and anticancer properties. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a pyrrolidine ring, a thiophene moiety, and a fluoropyrimidine unit, which are known to contribute to various biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to This compound . For instance, pyrrole derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus.

| Compound | MIC (µg/mL) | Control (Isoniazid) | Control (Ciprofloxacin) |

|---|---|---|---|

| Pyrrole Derivative | 3.125 - 12.5 | 0.25 | 2 |

This suggests that modifications to the pyrrole structure can enhance antibacterial efficacy, making it a promising scaffold for drug development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicate that similar pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds targeting the HSP90 protein have shown promise in inhibiting tumor growth without significant toxicity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| PU24FC1 | 2 - 6 | Breast Cancer Xenograft |

The activity of these compounds is attributed to their ability to disrupt protein folding and stability in cancer cells, leading to apoptosis .

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of several pyrrole derivatives, one compound exhibited an MIC of 3.12 µg/mL against Staphylococcus aureus, significantly lower than the control antibiotic ciprofloxacin at 2 µg/mL . This highlights the potential of these derivatives as effective antibacterial agents .

Case Study 2: Anticancer Potential

A recent investigation into HSP90 inhibitors revealed that a derivative structurally similar to our compound displayed notable anti-tumor activity in human breast cancer models. The administration of this compound resulted in tumor reduction without causing significant toxicity, suggesting its therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone?

- Answer : The compound’s synthesis typically involves multi-step reactions, including:

- Step 1 : Functionalization of the pyrrolidine ring via nucleophilic substitution to introduce the pyrimidinyloxy group. Ethanol or dichloromethane is often used as a solvent, with reaction times optimized via TLC monitoring .

- Step 2 : Coupling the thiophene-ethanone moiety using a ketone-forming reaction, such as Friedel-Crafts acylation. Temperature control (e.g., 0–25°C) and catalysts like polyvinyl pyridine are critical for yield optimization .

- Purity : Recrystallization from ethanol/water (1:1 v/v) is a standard purification method .

Q. How is the molecular structure of this compound validated in academic studies?

- Answer : X-ray crystallography is the gold standard for structural validation. For analogous pyrrolidine-pyrimidine hybrids, monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (e.g., a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å) are reported. Hydrogen bonding and π-π stacking interactions are analyzed to confirm stereochemistry .

Q. What preliminary biological assays are recommended for screening its activity?

- Answer : Initial screening includes:

- Enzyme inhibition assays : Target kinases or proteases due to the pyrimidine scaffold’s role in ATP-binding pockets .

- Cytotoxicity profiling : Use cell lines (e.g., HeLa or HEK293) with MTT assays. IC50 values are calculated to assess potency .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Answer : Contradictions often arise from dynamic effects (e.g., rotamers in solution). Methodological steps include:

- Variable-temperature NMR : To observe coalescence of split peaks and confirm conformational flexibility .

- DFT calculations : Compare optimized geometries (B3LYP/6-31G* basis set) with crystallographic data to identify discrepancies .

- Supplementary techniques : Use IR spectroscopy to validate functional groups absent in X-ray data (e.g., C=O stretching at ~1700 cm⁻¹) .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

- Answer : Rational modifications include:

- Lipophilicity adjustment : Introduce fluorine or thiophene groups to enhance membrane permeability (logP < 3 preferred) .

- Metabolic stability : Replace labile ether linkages with bioisosteres (e.g., sulfonamides) based on in vitro microsomal assays .

- Solubility enhancement : Co-crystallization with cyclodextrins or use of salt forms (e.g., hydrochloride) .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

- Answer :

- Molecular docking : Use AutoDock Vina to predict binding modes to off-targets (e.g., CYP450 enzymes) and refine substituents .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD values .

- QSAR models : Corporate electronic descriptors (e.g., HOMO/LUMO energies) to predict activity cliffs .

Methodological Considerations

Q. What analytical techniques are critical for characterizing reaction intermediates?

- Answer :

- LC-MS : Monitors intermediates in real-time with electrospray ionization (ESI+) .

- 2D NMR (HSQC, HMBC) : Resolves connectivity in complex mixtures, particularly for pyrrolidine ring conformers .

Q. How should researchers address batch-to-batch variability in synthesis?

- Answer :

- DoE (Design of Experiments) : Optimize parameters (e.g., solvent polarity, catalyst loading) via response surface methodology .

- In-line PAT (Process Analytical Technology) : Use FTIR or Raman probes for continuous monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.